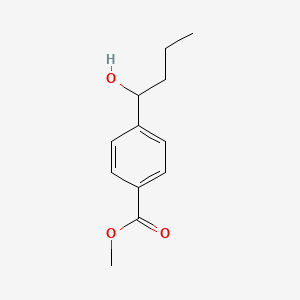

Methyl 4-(1-hydroxybutyl)benzoate

Description

Contextualization within the Benzoate (B1203000) Ester and Secondary Alcohol Chemical Classes

Methyl 4-(1-hydroxybutyl)benzoate is structurally defined by two principal chemical classes. Firstly, it is a benzoate ester , which are derivatives of benzoic acid. masterorganicchemistry.com Benzoate esters are characterized by a benzene (B151609) ring attached to a carbonyl group, which is in turn bonded to an oxygen atom connected to an alkyl or aryl group. nih.gov In this specific molecule, the ester is formed from 4-(1-hydroxybutyl)benzoic acid and methanol (B129727). The ester functional group is a cornerstone of organic chemistry, known for its role in the synthesis of a wide array of compounds, from pharmaceuticals to polymers. dummies.com

Secondly, the compound is classified as a secondary alcohol . An alcohol is an organic compound containing at least one hydroxyl (-OH) group attached to a saturated carbon atom. wisdomlib.org Alcohols are categorized as primary, secondary, or tertiary based on the number of carbon atoms bonded to the carbon atom bearing the hydroxyl group. wisdomlib.org In a secondary alcohol, the carbon atom with the -OH group is attached to two other carbon atoms. wisdomlib.org The secondary alcohol moiety in this compound introduces a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. This chirality is of paramount importance in fields such as medicinal chemistry, where the biological activity of a molecule can be highly dependent on its stereochemistry. nih.gov

Overview of Synthetic Challenges and Opportunities Associated with Chiral Hydroxy-Substituted Benzoates

The synthesis of chiral molecules like this compound presents both challenges and opportunities for organic chemists. The primary challenge lies in controlling the stereochemistry at the secondary alcohol center to produce a single enantiomer, a process known as asymmetric synthesis. researchgate.net Achieving high enantioselectivity is crucial for the development of pharmaceuticals, as different enantiomers can have vastly different biological effects. nih.gov

The key synthetic opportunity lies in the development of novel catalytic asymmetric methods for the addition of nucleophiles to aldehydes. nih.govresearchgate.net The synthesis of the chiral alcohol portion of the molecule can be achieved through the asymmetric addition of an organometallic reagent (such as an organozinc or Grignard reagent) to the corresponding aldehyde, 4-formylbenzoate (B8722198). nih.govwikipedia.org The development of new chiral ligands and catalysts that can efficiently and selectively produce one enantiomer over the other is an active area of research. nih.govacs.org These methods offer a direct route to enantioenriched secondary benzylic alcohols, which are valuable building blocks in organic synthesis. organic-chemistry.orgnih.gov

Recent advancements have focused on copper(I)-catalyzed asymmetric additions and the use of BINOL-based chiral catalysts for organozinc additions to aldehydes, providing routes to chiral secondary alcohols with high enantioselectivity. acs.orgacs.org These methodologies represent significant opportunities for the efficient and stereocontrolled synthesis of chiral hydroxy-substituted benzoates.

Historical Development and Significance of Related Structural Motifs in Chemical Science

The structural motifs present in this compound are rooted in foundational reactions of organic chemistry. The benzoate ester portion can be synthesized via the Fischer esterification , a reaction first described by Emil Fischer and Arthur Speier in 1895. chemistrylearner.comscienceinfo.com This acid-catalyzed reaction between a carboxylic acid and an alcohol remains a fundamental method for ester synthesis. masterorganicchemistry.comorganicchemistrytutor.com The Fischer esterification is an equilibrium process, and historically, chemists have developed various techniques, such as using an excess of one reactant or removing water as it forms, to drive the reaction to completion. masterorganicchemistry.comscienceinfo.com

The secondary alcohol group is often formed through the Grignard reaction , a landmark discovery in the early 20th century by Victor Grignard. This reaction involves the addition of an organomagnesium halide (a Grignard reagent) to a carbonyl compound, such as an aldehyde or ketone, to form an alcohol. dummies.comorganic-chemistry.orgorganicchemistrytutor.com The Grignard reaction is a powerful tool for carbon-carbon bond formation and provides a versatile method for the synthesis of primary, secondary, and tertiary alcohols. dummies.comorganicchemistrytutor.com The development of these and other related reactions has been pivotal to the advancement of synthetic organic chemistry, enabling the construction of increasingly complex molecules. nih.gov

The significance of chiral secondary alcohols as structural motifs is well-established, particularly in the pharmaceutical industry. Many drugs contain chiral secondary alcohol moieties, and their biological activity is often dependent on the specific stereoisomer. researchgate.netresearchgate.net

Current Research Landscape and Unexplored Avenues for this compound

While specific research on this compound is not extensively documented, the current research landscape for its constituent structural motifs is vibrant and continues to expand. A significant focus of current research is the development of more efficient and environmentally benign methods for the synthesis of chiral secondary alcohols. This includes the use of photoredox/nickel dual catalysis for the direct cross-coupling of α-hydroxyalkyl nucleophiles with aryl halides, offering a step-economical route to secondary benzylic alcohols. nih.gov Additionally, research into the functionalization of secondary benzyl (B1604629) alcohols continues to be an active area. nih.govorganic-chemistry.org

Unexplored avenues for this compound and related compounds could include:

Polymer Chemistry : The bifunctional nature of the molecule, with its hydroxyl and ester groups, could allow it to be used as a monomer in the synthesis of novel polyesters with unique properties.

Medicinal Chemistry : The chiral secondary alcohol and the substituted benzoate are common features in biologically active molecules. The compound could serve as a scaffold or intermediate for the synthesis of new therapeutic agents. nih.gov

Asymmetric Catalysis : The compound itself, or derivatives thereof, could be explored as a chiral ligand in asymmetric catalysis, leveraging the stereocenter of the secondary alcohol.

Materials Science : The molecule could be incorporated into liquid crystals or other advanced materials, where its specific shape and functionality could influence the material's properties.

The continued development of innovative synthetic methods will undoubtedly open up new possibilities for the application of this compound and other chiral hydroxy-substituted benzoates in various fields of chemical science.

Data Tables

Table 1: Physical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 4-(1-hydroxyethyl)benzoate | C₁₀H₁₂O₃ | 180.20 |

| Methyl 4-(4-hydroxybutyl)benzoate | C₁₂H₁₆O₃ | 208.25 |

| Methyl 4-hydroxybenzoate | C₈H₈O₃ | 152.15 |

Data sourced from PubChem. nih.govnih.gov

Table 2: Overview of Synthetic Approaches to Chiral Secondary Benzylic Alcohols

| Method | Description | Key Features |

| Asymmetric Organozinc Addition | Addition of dialkylzinc or diphenylzinc reagents to aldehydes in the presence of a chiral catalyst, such as BINOL derivatives. | High enantioselectivity (up to 94% ee) for a range of aldehydes. nih.govacs.org |

| Copper(I)-Catalyzed Asymmetric Addition | Addition of skipped enynes to aldehydes under proton-transfer conditions using a copper(I) catalyst. | Provides chiral secondary alcohols with high E/Z ratio and enantioselectivity. acs.org |

| Photoredox/Nickel Dual Catalysis | Cross-coupling of α-hydroxyalkyltrifluoroborates with aryl halides. | Mild, redox-neutral conditions with good functional group tolerance. nih.gov |

| Grignard Reaction with Chiral Auxiliaries | Addition of Grignard reagents to ketones containing a stereogenic sulfoxide (B87167). | Generates diastereomerically and enantiomerically pure tertiary alcohols, which can be extended to secondary alcohols. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(1-hydroxybutyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-4-11(13)9-5-7-10(8-6-9)12(14)15-2/h5-8,11,13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLHOTAEVWZOMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)C(=O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 1 Hydroxybutyl Benzoate

Stereoselective Synthesis Approaches

The creation of the chiral center in Methyl 4-(1-hydroxybutyl)benzoate primarily involves the asymmetric reduction of its precursor, methyl 4-butyrylbenzoate. Several advanced synthetic strategies are utilized to achieve high levels of stereoselectivity.

Asymmetric Reduction Strategies for Precursor Ketones

The conversion of the prochiral ketone, methyl 4-butyrylbenzoate, into the chiral alcohol, this compound, is a pivotal step. Asymmetric reduction methods introduce chirality by selectively forming one of the two possible enantiomers.

One of the most efficient methods for asymmetric ketone reduction is catalytic hydrogenation using chiral catalysts. The Corey-Bakshi-Shibata (CBS) reduction, a well-established and versatile method, employs an oxazaborolidine catalyst to stereoselectively reduce ketones with a borane (B79455) source. organic-chemistry.orgwikipedia.org The mechanism involves the formation of a complex between the oxazaborolidine catalyst and borane, which then coordinates to the ketone in a sterically defined manner, leading to a facial-selective hydride transfer. nrochemistry.comalfa-chemistry.com This method is known for its high enantioselectivity across a wide range of ketones. wikipedia.orgnrochemistry.com

The selection of the specific oxazaborolidine catalyst, often derived from a chiral amino alcohol like (S)-prolinol, and the reaction conditions are crucial for achieving high enantiomeric excess (ee). nih.gov While the standard CBS catalyst is effective, modifications to its structure, such as using different substituents on the boron atom or the amino alcohol backbone, can be employed to optimize the selectivity for a particular substrate. nih.gov For the reduction of ketones, anhydrous conditions are typically necessary as the presence of water can negatively impact the enantioselectivity. nrochemistry.com

Table 1: Representative Enantioselective Reduction of Ketones using CBS Catalysis

| Ketone Substrate | Catalyst System | Reductant | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Acetophenone | (S)-Me-CBS | BH₃·THF | 97 | 96 (R) | wikipedia.org |

| α-Tetralone | (S)-Me-CBS | BH₃·THF | 95 | 98 (S) | wikipedia.org |

| 1-Indanone | (S)-Me-CBS | BH₃·THF | 98 | 94 (S) | wikipedia.org |

| Benzalacetone | Chiral Lactam Alcohol / BH₃ | BH₃·THF | - | 69 (S) | nih.gov |

Note: Data for Methyl 4-butyrylbenzoate is not specifically available in the searched literature; this table provides examples of the catalyst's effectiveness on similar aromatic ketones.

The use of enzymes, particularly alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), offers a green and highly selective alternative for the synthesis of chiral alcohols. frontiersin.org These enzymes, often derived from microorganisms like yeast or bacteria, can reduce prochiral ketones with exceptional stereoselectivity, frequently yielding enantiomeric excesses greater than 99%. frontiersin.orgnih.gov

The reaction typically employs whole microbial cells or isolated enzymes, with a co-factor such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as the hydride source. frontiersin.org A key advantage of biocatalysis is the ability to perform reactions under mild conditions (room temperature and neutral pH) in aqueous media, which aligns with the principles of green chemistry. frontiersin.org The stereochemical outcome of the reduction (i.e., whether the (R)- or (S)-enantiomer is produced) is determined by the specific enzyme used, as different enzymes exhibit distinct stereopreferences. nih.gov

Table 2: Examples of Biocatalytic Ketone Reduction

| Ketone Substrate | Biocatalyst (Source) | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| 1,2-diphenylethanone | Lk-ADH Prince (Lactobacillus kefir variant) | (S)-alcohol | 96-99.9 | >99 | nih.gov |

| Methyl 2-oxo-3-phenylpropanoate | Lk-ADH Prince (Lactobacillus kefir variant) | (S)-alcohol | 96-99.9 | >99 | nih.gov |

In this approach, the prochiral ketone is first reacted with a chiral auxiliary to form a diastereomeric intermediate. The subsequent reduction of the carbonyl group is then directed by the stereocenter of the auxiliary, leading to the formation of a new chiral center with a specific configuration. Finally, the auxiliary is removed to yield the enantiomerically enriched alcohol. While no specific examples for the synthesis of this compound using this method were found in the provided search results, the use of chiral auxiliaries like those derived from hydrobenzoin (B188758) has been reported for the diastereoselective reduction of α-keto esters. researchgate.net

Diastereoselective Synthesis through Chiral Pool Starting Materials

This strategy involves utilizing readily available enantiomerically pure compounds from nature, known as the "chiral pool," as starting materials. A synthetic route is then designed to convert this chiral starting material into the desired target molecule, this compound, while retaining the initial stereochemical information. This approach avoids the need for an asymmetric induction step. However, specific examples of this methodology being applied to the synthesis of this compound were not identified in the conducted searches.

Dynamic Kinetic Resolution in Synthesis

Dynamic kinetic resolution (DKR) is a powerful technique that can theoretically convert a racemic mixture entirely into a single enantiomer of the product. This process combines a kinetic resolution step with in-situ racemization of the slower-reacting enantiomer. For the synthesis of chiral alcohols, this often involves the enzymatic acylation of a racemic alcohol, where one enantiomer reacts much faster than the other. Simultaneously, a racemization catalyst is used to continuously interconvert the enantiomers of the starting alcohol. While DKR is a potent strategy for obtaining enantiopure compounds, specific applications to the synthesis of this compound have not been detailed in the available literature.

Chemoenzymatic Synthesis Protocols

Chemoenzymatic strategies offer the advantage of high stereoselectivity under mild reaction conditions, making them attractive for the synthesis of enantiopure chiral alcohols.

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. In the context of this compound, this involves starting with a racemic mixture of the alcohol. A lipase (B570770) enzyme is then used to selectively acylate one of the enantiomers at a much faster rate than the other.

The process typically utilizes an acyl donor, such as vinyl acetate, and an immobilized lipase, with Candida antarctica lipase B (CALB) being a particularly effective and widely used biocatalyst for the resolution of secondary alcohols. acs.orgnih.govnih.govrsc.orgnih.gov The enzyme preferentially catalyzes the transfer of the acetyl group to one enantiomer (commonly the (R)-enantiomer), converting it into an ester, (R)-Methyl 4-(1-acetoxybutyl)benzoate. rsc.org The unreacted (S)-enantiomer of this compound is left behind. The resulting mixture of the acetylated (R)-ester and the unreacted (S)-alcohol can then be separated by standard chromatographic techniques. This method allows for the isolation of both enantiomers with high optical purity, although the maximum theoretical yield for a single enantiomer is 50%. jocpr.com

The effectiveness of the resolution is quantified by the enantiomeric ratio (E), where high E values indicate excellent selectivity. For many secondary aryl alcohols, E values well over 100 have been achieved using this method. nih.govnih.gov

An alternative to kinetic resolution is the asymmetric reduction of a prochiral ketone precursor, which can theoretically yield 100% of the desired chiral alcohol. For the synthesis of this compound, the corresponding ketone precursor is Methyl 4-butyrylbenzoate.

This transformation is effectively carried out by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). rsc.org These enzymes, often derived from microorganisms like Thermoethanolicus brockii, utilize a cofactor such as NADPH or NADH to deliver a hydride to the carbonyl group of the ketone with high stereoselectivity. acs.org By selecting an appropriate enzyme, either the (R) or (S) enantiomer of this compound can be produced with high enantiomeric excess. Directed evolution and enzyme engineering techniques have been employed to develop robust dehydrogenases that are highly selective for a wide range of challenging ketone substrates. acs.org

Conventional Synthetic Routes

Traditional organic synthesis provides several reliable, multi-step pathways to produce racemic this compound, which can serve as the starting material for subsequent chemoenzymatic resolution.

This method involves the direct esterification of a suitable benzoic acid precursor. The logical precursor for this route is 4-(1-hydroxybutyl)benzoic acid. The reaction is a classic Fischer esterification, where the carboxylic acid is reacted with an excess of methanol (B129727) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄). chegg.com

The acid catalyst protonates the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. chegg.comyoutube.com The reaction is an equilibrium process, and to drive it towards the formation of the methyl ester product, methanol is often used as the solvent to ensure it is in large excess. The water formed during the reaction can also be removed to shift the equilibrium. researchgate.net

A standard and effective method for creating the secondary alcohol functional group is through the addition of an organometallic Grignard reagent to an aldehyde. In this pathway, the precursor is methyl 4-formylbenzoate (B8722198). This aldehyde is reacted with a Grignard reagent prepared from a butyl halide, such as butylmagnesium bromide (CH₃CH₂CH₂CH₂MgBr). masterorganicchemistry.com

The reaction is typically carried out in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the highly basic Grignard reagent from being quenched by acidic protons. The nucleophilic butyl group attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond. A subsequent workup with a mild acid (e.g., aqueous ammonium (B1175870) chloride or dilute HCl) protonates the resulting alkoxide to yield the final product, racemic this compound. udel.eduyoutube.com

A robust two-step sequence to synthesize the target compound begins with a Friedel-Crafts acylation, followed by a selective reduction.

The first step involves the acylation of a benzene (B151609) derivative with an acyl group. To synthesize this compound, the starting material would be methyl benzoate (B1203000). This is reacted with butyryl chloride (or butyric anhydride) in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). savemyexams.comyoutube.commdpi.com The Lewis acid activates the butyryl chloride, generating a highly electrophilic acylium ion. This electrophile then attacks the benzene ring of methyl benzoate, primarily at the para position due to the directing effect of the ester group, to form the ketone intermediate, Methyl 4-butyrylbenzoate. scribd.com

In the second step, the ketone group of Methyl 4-butyrylbenzoate is selectively reduced to the secondary alcohol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com This reagent chemoselectively reduces ketones and aldehydes without affecting the less reactive ester group. nih.govharvard.edu The reduction is typically performed in an alcoholic solvent like methanol or ethanol (B145695) at room temperature, yielding racemic this compound. cdnsciencepub.com

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, this translates to developing methods that are more efficient, use less toxic reagents and solvents, and minimize waste production. Key areas of advancement include the adoption of solvent-free reaction conditions and the development of sustainable catalytic systems.

Solvent-Free Synthesis Conditions

The elimination of volatile organic solvents is a primary goal in green chemistry, as they are often toxic, flammable, and contribute to air pollution. For the synthesis of esters like this compound, several solvent-free approaches have been explored, including microwave-assisted synthesis and mechanochemistry.

One plausible green route to this compound involves a two-step process: the esterification of a suitable carboxylic acid precursor followed by the reduction of a ketone. Solvent-free conditions can be applied to the esterification step. For instance, the direct esterification of benzoic acids with alcohols can be achieved without a solvent, often accelerated by microwave irradiation or the use of solid acid catalysts. ijstr.orgnih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields in shorter reaction times and under solvent-free conditions. rsc.orgorganic-chemistry.orgmdpi.com The direct heating of the reaction mixture by microwaves can enhance reaction rates and selectivity. mdpi.com For the synthesis of benzoate esters, microwave irradiation in the presence of a catalyst like N-fluorobenzenesulfonimide (NFSi) has been shown to be effective for a range of aromatic carboxylic acids and alcohols. mdpi.com

Mechanochemistry, through high-speed ball milling (HSBM), offers another solvent-free alternative for esterification. nih.gov This technique uses mechanical force to induce chemical reactions between solid reactants. For example, the esterification of carboxylic acids with alcohols can be achieved at room temperature by milling the reactants with iodine and potassium hypophosphite, yielding the desired esters in good yields. nih.gov

| Reaction Type | Catalyst/Activator | Conditions | Typical Yields | Reference |

| Microwave-assisted Esterification | N-fluorobenzenesulfonimide (NFSi) | 120 °C, 30 min | Near quantitative | mdpi.com |

| Mechanochemical Esterification | I2 / KH2PO2 | Room temp, 20 min, ball milling | 45-91% | nih.gov |

| Solid Acid Catalyzed Esterification | Phosphoric acid modified Montmorillonite K10 | Reflux | High yields | ijstr.org |

Table 1: Comparison of Solvent-Free Esterification Methods Applicable to Benzoate Synthesis.

Sustainable Catalysis in this compound Production

Sustainable catalysis focuses on the use of catalysts that are non-toxic, recyclable, and highly efficient. For the synthesis of this compound, sustainable catalysts can be employed in both the esterification of the carboxylic acid precursor and the reduction of the intermediate ketone, Methyl 4-butyrylbenzoate.

Biocatalysis for Ketone Reduction:

A particularly promising green approach for the synthesis of the chiral alcohol moiety in this compound is the biocatalytic reduction of the corresponding ketone, Methyl 4-butyrylbenzoate. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high stereoselectivity under mild reaction conditions (room temperature and neutral pH) in aqueous media. frontiersin.orgnih.govrsc.orgmdpi.com This method avoids the use of stoichiometric metal hydride reducing agents, which are often pyrophoric and generate significant waste.

The use of KREDs allows for the production of enantiomerically pure alcohols, which is crucial for applications in the pharmaceutical and fragrance industries. The stereoselectivity of the reduction can often be controlled by selecting the appropriate ketoreductase. acs.org Furthermore, advances in protein engineering are continuously improving the stability, activity, and substrate scope of these biocatalysts. rsc.org

| Substrate | Biocatalyst | Reaction Conditions | Yield | Enantiomeric Excess (e.e.) | Reference |

| 4-acetylbenzaldehyde | LkADH | 30 °C, pH 7.5-9.0 | 90-96% | >99% (R) | acs.org |

| 2-chloroacetophenone | Engineered KRED | Not specified | >99% | >99% | rsc.org |

| α-alkyl-β-keto esters | KRED-108 | Not specified | >99% | >99% | frontiersin.orgnih.gov |

Table 2: Examples of Ketoreductase-Catalyzed Reduction of Aromatic Ketones.

Photocatalysis for Ketone Reduction:

Another emerging sustainable method for the reduction of aromatic ketones is photocatalysis. This technique utilizes light energy to drive a chemical reaction in the presence of a photocatalyst. For the reduction of aromatic ketones to the corresponding secondary alcohols, photocatalytic transfer hydrogenolysis using alcohols as green hydrogen donors has been demonstrated. polito.itrsc.orgresearchgate.net

This process often employs semiconductor materials like titanium dioxide (TiO₂) decorated with a co-catalyst such as palladium (Pd). polito.itrsc.org The photocatalyst absorbs light, generating electron-hole pairs that can facilitate the transfer of hydrogen from an alcohol solvent to the ketone, leading to its reduction. This method operates under mild conditions and avoids the need for high-pressure hydrogen gas. polito.itrsc.org

| Substrate | Photocatalyst | Hydrogen Donor | Conditions | Yield | Reference |

| Aromatic Ketones | Pd/TiO₂ | Alcohols | Visible light, room temp | Selective reduction | polito.itrsc.org |

Table 3: Photocatalytic Reduction of Aromatic Ketones.

Chemical Reactivity and Transformation of Methyl 4 1 Hydroxybutyl Benzoate

Reactions at the Hydroxyl Group

The secondary alcohol group in Methyl 4-(1-hydroxybutyl)benzoate is a key site for various chemical modifications, including oxidation, protection, etherification, and esterification.

Oxidation Reactions to Ketones and Carboxylic Acids

The secondary alcohol can be oxidized to a ketone, Methyl 4-butyrylbenzoate, using a variety of oxidizing agents. Milder, more selective reagents are generally preferred to avoid over-oxidation or reaction at other parts of the molecule.

Commonly used reagents for the oxidation of secondary benzylic alcohols to ketones include:

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile such as oxalyl chloride, followed by the addition of a hindered base like triethylamine (B128534). wikipedia.orgmissouri.edutcichemicals.com The reaction proceeds under mild conditions and is known for its high yields and tolerance of various functional groups. missouri.edutcichemicals.com

Potassium Permanganate (B83412) (KMnO₄): In controlled environments, such as in ionic liquids, potassium permanganate can selectively oxidize benzylic alcohols to the corresponding carbonyl compounds in high yields. tandfonline.comresearchgate.net This method can offer advantages over traditional aqueous conditions where KMnO₄ can be a non-selective oxidant. tandfonline.com

Jones Oxidation: This involves the use of chromic acid (H₂CrO₄), typically prepared from chromium trioxide (CrO₃) in aqueous sulfuric acid. organic-chemistry.orgwikipedia.orgadichemistry.com While effective for oxidizing secondary alcohols to ketones, the harsh acidic conditions and the toxicity of chromium reagents have led to the development of milder alternatives. organic-chemistry.orgwikipedia.org

Under more vigorous oxidative conditions, the benzylic carbon can be further oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate under harsher conditions can cleave the butyl chain to yield 4-carboxybenzoic acid. libretexts.org The Jones reagent can also oxidize primary alcohols to carboxylic acids, and under certain conditions, may lead to the formation of the corresponding carboxylic acid from the secondary alcohol, although ketone formation is the primary outcome. organic-chemistry.orgwikipedia.orgadichemistry.com

| Oxidizing Agent | Product | Typical Conditions |

| Swern Reagent (DMSO, Oxalyl Chloride, Et₃N) | Methyl 4-butyrylbenzoate | Low temperature (-78 °C to rt), CH₂Cl₂ |

| Potassium Permanganate (KMnO₄) | Methyl 4-butyrylbenzoate | Ionic liquid, room temperature |

| Jones Reagent (CrO₃, H₂SO₄) | Methyl 4-butyrylbenzoate | Acetone, 0 °C to rt |

Protection and Deprotection Strategies for the Alcohol Functionality

To perform reactions selectively at the ester group or other parts of a molecule containing this compound, the reactive hydroxyl group often needs to be temporarily protected. A variety of protecting groups are available for alcohols, with the choice depending on the stability required and the conditions for subsequent reactions. nih.govwikipedia.org

Common Protecting Groups for Secondary Alcohols:

Silyl (B83357) Ethers: These are among the most common protecting groups for alcohols due to their ease of formation and cleavage under mild and specific conditions. wikipedia.orgmasterorganicchemistry.comchem-station.com

Formation: The alcohol is treated with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBSCl) or a silyl triflate in the presence of a base like imidazole (B134444) or 2,6-lutidine. wikipedia.orgchem-station.com

Deprotection: Silyl ethers are typically cleaved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. wikipedia.orggelest.comyoutube.com The stability of the silyl ether towards acidic or basic conditions can be tuned by the choice of substituents on the silicon atom. wikipedia.org

Benzyl (B1604629) Ethers: Benzyl ethers are robust protecting groups that are stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. organic-chemistry.orguwindsor.ca

Formation: They are commonly formed via the Williamson ether synthesis, where the alkoxide of the alcohol reacts with a benzyl halide (e.g., benzyl bromide) in the presence of a base like sodium hydride (NaH). organic-chemistry.orguwindsor.camasterorganicchemistry.comwikipedia.orgbyjus.com

Deprotection: The most common method for cleaving benzyl ethers is through catalytic hydrogenolysis (e.g., H₂, Pd/C). jk-sci.comcommonorganicchemistry.com Other methods include the use of strong acids or oxidative cleavage. organic-chemistry.org

| Protecting Group | Formation Reagents | Deprotection Reagents |

| tert-Butyldimethylsilyl (TBS) Ether | TBSCl, Imidazole, DMF | TBAF, THF or Acetic Acid/THF/H₂O |

| Benzyl (Bn) Ether | NaH, Benzyl Bromide, THF | H₂, Pd/C, EtOH |

Ether and Ester Formation via Alkylation and Acylation

The hydroxyl group of this compound can be readily converted into ethers and esters through alkylation and acylation reactions, respectively.

Ether Formation: The Williamson ether synthesis is a general and versatile method for preparing ethers. In this reaction, the alcohol is first deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether. masterorganicchemistry.comwikipedia.orgbyjus.com For a secondary alcohol like in this compound, it is important to use a primary alkyl halide to avoid competing elimination reactions. wikipedia.org

Ester Formation: The hydroxyl group can be acylated to form an ester using various acylating agents. A common method involves the reaction of the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. The base serves to neutralize the HCl or carboxylic acid byproduct formed during the reaction. For instance, the acylation of a similar compound, methyl 4-(4-hydroxybutyl)benzoate, with mesityl chloride in the presence of triethylamine has been reported to proceed efficiently. organic-chemistry.org

Stereospecific Reactions Involving the Secondary Alcohol

The carbon atom bearing the hydroxyl group in this compound is a stereocenter. This allows for the possibility of stereospecific reactions that can control the configuration of this center or introduce new stereocenters with a defined relationship to it.

The synthesis of enantiomerically enriched benzylic alcohols can be achieved through various methods, including the asymmetric reduction of the corresponding ketone or the addition of organometallic reagents to aldehydes in the presence of a chiral catalyst. researchgate.netnih.govorganic-chemistry.org

Once the chiral alcohol is obtained, it can undergo stereospecific reactions. For example, nickel-catalyzed cross-coupling reactions of benzylic alcohol derivatives have been shown to proceed with either net inversion or retention of configuration, depending on the specific ligands and reaction conditions used. nih.govacs.org Furthermore, the hydrogenolysis of benzylic alcohols over a Pd/C catalyst has been reported to proceed with inversion of stereochemistry. acs.org The Mitsunobu reaction, which involves the displacement of the alcohol with a nucleophile in the presence of a phosphine (B1218219) and an azodicarboxylate, typically proceeds with inversion of configuration at the stereocenter. acs.org

Reactions at the Ester Moiety

The methyl ester group of this compound is susceptible to nucleophilic acyl substitution, with hydrolysis being the most common transformation.

Hydrolysis under Acidic and Basic Conditions

The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(1-hydroxybutyl)benzoic acid, under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: This reaction is the reverse of Fischer esterification and is an equilibrium process. The ester is heated with water in the presence of a strong acid catalyst, such as sulfuric acid. To drive the equilibrium towards the products, a large excess of water is typically used. organic-chemistry.org

Base-Catalyzed Hydrolysis (Saponification): Hydrolysis of the ester using a base, such as sodium hydroxide (B78521) or potassium hydroxide, is an irreversible process. The reaction produces the carboxylate salt and methanol (B129727). Subsequent acidification of the reaction mixture is required to protonate the carboxylate and obtain the free carboxylic acid. This method is generally more efficient and proceeds to completion. organic-chemistry.org The rate of alkaline hydrolysis of substituted methyl benzoates is influenced by the nature and position of the substituents on the aromatic ring. gelest.com

| Condition | Reactants | Products |

| Acidic Hydrolysis | This compound, H₂O, H⁺ (catalyst) | 4-(1-hydroxybutyl)benzoic Acid, Methanol |

| Basic Hydrolysis (Saponification) | 1. This compound, NaOH 2. H₃O⁺ | 1. Sodium 4-(1-hydroxybutyl)benzoate, Methanol 2. 4-(1-hydroxybutyl)benzoic Acid |

Transesterification Reactions with Various Alcohols

Transesterification is a crucial process for converting one ester into another by reacting it with an alcohol. This reaction can be catalyzed by either an acid or a base. In the case of this compound, the methyl ester can be converted to other esters, such as an ethyl or propyl ester, by treatment with the corresponding alcohol in the presence of a catalyst.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an alcohol. ucla.edu The reaction is typically performed using a large excess of the alcohol to drive the equilibrium towards the desired product. ucla.edu Conversely, basic conditions involve the use of an alkoxide, which acts as a potent nucleophile. ucla.edu

The transesterification of methyl benzoate (B1203000) with various alcohols has been well-documented and serves as a good model for the expected reactivity of this compound. For instance, the conversion of methyl esters to other alkyl esters is a common transformation in organic synthesis. organic-chemistry.org Additionally, the production of biodiesel from vegetable oils is a large-scale application of transesterification, where triglycerides are reacted with methanol. sigmaaldrich.com

It is important to note that the secondary alcohol on the butyl side chain of this compound could potentially undergo intramolecular transesterification, leading to a lactone, or intermolecular reactions if conditions are not carefully controlled.

Table 1: Examples of Acid-Catalyzed Transesterification of Benzoate Esters

| Ester Substrate | Alcohol | Catalyst | Product | Reference |

| Methyl benzoate | Ethanol (B145695) | Sulfuric Acid | Ethyl benzoate | ucla.edu |

| Methyl benzoate | Propanol | Sulfuric Acid | Propyl benzoate | N/A |

| Methyl benzoate | Butanol | Sulfuric Acid | Butyl benzoate | N/A |

Amidation Reactions and Lactam Formation

The methyl ester of this compound can undergo amidation when treated with primary or secondary amines to form the corresponding amide. This reaction is fundamental in the synthesis of a wide array of organic compounds, including pharmaceuticals. The direct amidation of esters with amines can be challenging and often requires catalysts or harsh reaction conditions. researchgate.net However, recent advancements have led to more efficient methods. nih.gov

For example, the amidation of methyl benzoate with hexylamine (B90201) can be achieved using various catalytic systems. researchgate.net The reactivity of this compound is expected to be similar.

A significant reaction pathway for molecules containing both an amine and an ester functionality is intramolecular cyclization to form a lactam. If the secondary alcohol of this compound were converted to an amine, for instance, to yield Methyl 4-(1-aminobutyl)benzoate, intramolecular amidation could lead to the formation of a seven-membered lactam. The synthesis of benzo-fused γ-lactams, for example, often utilizes transition metal-catalyzed intramolecular C-N bond formation. rsc.org The formation of β-lactams, which are important structural motifs in medicinal chemistry, can be achieved through methods like the Staudinger cycloaddition. nih.govmdpi.com

Table 2: Examples of Amidation of Benzoate Esters

| Ester Substrate | Amine | Conditions | Product | Reference |

| Methyl benzoate | Hexylamine | Zirconium oxide catalyst, continuous flow | N-Hexylbenzamide | researchgate.net |

| Methyl benzoate | Aniline | Niobium(V) oxide catalyst, solvent-free | N-Phenylbenzamide | N/A |

| Ethyl benzoate | Benzylamine | N/A | N-Benzylbenzamide | N/A |

Reduction to Alcohol and Aldehyde Derivatives

The ester and secondary alcohol functionalities of this compound can be reduced using various reducing agents. The choice of reagent determines the final product.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ester and the secondary alcohol. organic-chemistry.orgstrath.ac.uk The ester will be reduced to a primary alcohol, and the existing secondary alcohol will remain. This would result in the formation of (4-(1,5-dihydroxypentyl))phenyl)methanol. LiAlH₄ is a non-selective and potent hydride donor. organic-chemistry.orgstrath.ac.uk

For a more selective reduction of the ester to an aldehyde, a bulkier and less reactive hydride reagent such as diisobutylaluminum hydride (DIBAL-H) is typically used at low temperatures. masterorganicchemistry.comyoutube.com The partial reduction of esters to aldehydes with DIBAL-H is a well-established method. masterorganicchemistry.comresearchgate.net However, DIBAL-H can also reduce ketones and aldehydes to alcohols, so careful control of stoichiometry and temperature is crucial to avoid over-reduction. masterorganicchemistry.com In the case of this compound, DIBAL-H could potentially reduce the ester to an aldehyde, yielding 4-(1-hydroxybutyl)benzaldehyde, while leaving the secondary alcohol intact.

Table 3: Reduction of Esters with Hydride Reagents

| Substrate | Reagent | Conditions | Major Product | Reference |

| Methyl benzoate | LiAlH₄ | Ether, then H₂O workup | Benzyl alcohol | chegg.com |

| Methyl benzoate | DIBAL-H | Toluene, -78 °C, then H₂O workup | Benzaldehyde | chegg.com |

| Ethyl acetate | LiAlH₄ | Ether, then H₂O workup | Ethanol | strath.ac.uk |

| Methyl butyrate | DIBAL-H | Microreactor, -97 °C | Butyraldehyde | researchgate.net |

This table illustrates the general reactivity of esters with common reducing agents.

Aromatic Ring Functionalization

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution reactions such as nitration and halogenation. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the methyl ester and the 1-hydroxybutyl group.

The methyl ester group is an electron-withdrawing group and a meta-director. rsc.org The 1-hydroxybutyl group is an alkyl group, which is an electron-donating group and an ortho-, para-director. Since the two groups are para to each other, the directing effects will influence the substitution pattern on the remaining available positions of the aromatic ring. The nitration of methyl benzoate, for example, predominantly yields the meta-substituted product. researchgate.netrsc.orgaiinmr.comyoutube.comyoutube.comyoutube.com For this compound, electrophilic attack is expected to occur at the positions ortho to the alkyl group (and meta to the ester group).

Table 4: Regioselectivity in the Nitration of Substituted Benzenes

| Substrate | Conditions | Major Product | Reference |

| Methyl benzoate | HNO₃, H₂SO₄ | Methyl 3-nitrobenzoate | researchgate.netrsc.orgaiinmr.com |

| Toluene | HNO₃, H₂SO₄ | 2-Nitrotoluene and 4-Nitrotoluene | N/A |

| Bromobenzene | HNO₃, H₂SO₄ | 1-Bromo-2-nitrobenzene and 1-Bromo-4-nitrobenzene | N/A |

This table illustrates the directing effects of different substituents in electrophilic aromatic substitution.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.ca It utilizes a directing metalation group (DMG) to direct a strong base, typically an organolithium reagent, to deprotonate the ortho-position. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org The resulting aryllithium species can then react with various electrophiles.

The ester group in this compound can act as a DMG, directing lithiation to the positions ortho to the ester. organic-chemistry.orgharvard.edu This would allow for the introduction of a wide range of substituents at the positions adjacent to the ester group. However, the presence of the acidic hydroxyl group on the side chain would likely require protection prior to the metalation step to prevent it from being deprotonated by the strong base.

Table 5: Examples of Electrophiles Used in Directed Ortho Metalation

| Directing Group | Organolithium Reagent | Electrophile | Product Functional Group | Reference |

| OCONEt₂ | s-BuLi | I₂ | Iodide | harvard.edu |

| OMe | n-BuLi | CO₂ | Carboxylic acid | uwindsor.ca |

| CONEt₂ | s-BuLi | Me₃SiCl | Trimethylsilyl | organic-chemistry.org |

| Amide | n-BuLi | DMF | Aldehyde | harvard.edu |

This table showcases various electrophiles that can be used to functionalize aromatic rings via DoM, a strategy applicable to derivatives of this compound.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. To utilize this compound in these reactions, it would first need to be converted into a suitable substrate, typically an aryl halide or triflate. For instance, bromination of the aromatic ring would provide a substrate for Suzuki, Heck, and Sonogashira couplings.

Suzuki Coupling: This reaction couples an organoboron compound with an organohalide. A bromo-substituted derivative of this compound could be coupled with a variety of aryl or vinyl boronic acids or esters to form biaryl compounds or styrenyl derivatives.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. A halogenated this compound could react with alkenes like styrene (B11656) or acrylates to introduce a vinyl group onto the aromatic ring.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org A halogenated derivative of this compound could be coupled with alkynes such as phenylacetylene (B144264) to introduce an alkynyl substituent. organic-chemistry.org For example, the Sonogashira coupling of methyl 4-bromobenzoate (B14158574) with terminal alkynes is a known transformation.

Table 6: Overview of Palladium-Catalyzed Coupling Reactions

| Reaction Name | Substrate 1 | Substrate 2 | Catalyst System | Bond Formed | Reference |

| Suzuki | Aryl/Vinyl Halide or Triflate | Organoboron Compound | Pd catalyst, Base | C(sp²)-C(sp²) or C(sp²)-C(sp) | N/A |

| Heck | Aryl/Vinyl Halide or Triflate | Alkene | Pd catalyst, Base | C(sp²)-C(sp²) | N/A |

| Sonogashira | Aryl/Vinyl Halide or Triflate | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | C(sp²)-C(sp) | organic-chemistry.org |

This table provides a general overview of key palladium-catalyzed cross-coupling reactions that could be applied to functionalized derivatives of this compound.

Rearrangement Reactions and Fragmentations

The structural features of this compound—a secondary benzylic alcohol and a para-substituted methyl benzoate—suggest potential pathways for rearrangement and fragmentation under appropriate conditions, such as those encountered in mass spectrometry or certain chemical reactions.

Rearrangements in molecules like this compound often proceed through carbocation intermediates, which are prone to shifts of alkyl or aryl groups to form more stable species.

One notable rearrangement applicable to derivatives of benzylic alcohols is the Newman-Kwart rearrangement . This thermally induced reaction involves the migration of a carbamoyl (B1232498) group from an oxygen atom to a sulfur or selenium atom. researchgate.netstackexchange.comacs.org While not a direct reaction of the alcohol itself, if the hydroxyl group were derivatized to an O-benzyl thiocarbamate, a rearrangement could be initiated. researchgate.netstackexchange.comacs.org Studies on related O-benzyl thiocarbamates show that the reaction proceeds via a tight ion pair intermediate, with the rate being influenced by the electronic nature of substituents on the aromatic ring. researchgate.netstackexchange.comacs.org Electron-donating groups, which would stabilize a benzylic carbocation, tend to accelerate the reaction. researchgate.net Given that the methoxycarbonyl group is electron-withdrawing, it would likely disfavor such a rearrangement compared to substrates with electron-donating substituents.

Other acid-catalyzed rearrangements are also plausible. For instance, the acid-catalyzed rearrangement of α-phenylallyl alcohols is known to proceed through a carbonium-ion mechanism. acs.org Similarly, treatment of secondary benzylic alcohols with strong acids can lead to the formation of a benzylic carbocation, which could then undergo rearrangement or elimination.

In the context of mass spectrometry, this compound is expected to undergo characteristic fragmentation patterns influenced by both the alcohol and ester functionalities. The ionization process typically involves the removal of an electron, often from the oxygen atom of the hydroxyl group or the carbonyl group, to form a molecular ion. chemicalbook.com

Common fragmentation pathways for secondary alcohols include:

α-Cleavage: Cleavage of the carbon-carbon bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols. chemicalbook.com For this compound, this would involve the cleavage of the bond between the benzylic carbon and the butyl chain, or the benzylic carbon and the aromatic ring. Cleavage leading to the loss of the propyl radical (C3H7•) would result in a stable benzylic cation.

Dehydration: The elimination of a water molecule (loss of 18 Da) is a frequent fragmentation process for alcohols, particularly under thermal or acidic conditions. chemicalbook.com

The fragmentation of the ester group can also occur:

Loss of the Alkoxy Group: Esters can fragment by losing the alkoxy group (•OCH3), leading to the formation of an acylium ion. nih.govresearchgate.net In this case, it would result in a 4-(1-hydroxybutyl)benzoyl cation.

McLafferty Rearrangement: While less likely for this specific structure due to the absence of a γ-hydrogen on a flexible chain attached to the carbonyl group, it is a common fragmentation for esters with longer alkyl chains. youtube.com

The fragmentation of benzyl alcohol itself under mass spectrometry can lead to the formation of a tropylium (B1234903) ion (C7H7+), often observed at m/z 91, through rearrangement of the benzylic cation. stackexchange.comyoutube.com For substituted benzyl alcohols, analogous tropylium ions can be formed. youtube.com

The table below summarizes potential key fragment ions for this compound based on the fragmentation patterns of analogous compounds.

| Fragment Ion (m/z) | Proposed Structure/Origin | Relevant Fragmentation Pathway |

| 208 | Molecular Ion [M]•+ | Ionization of the molecule |

| 190 | [M - H₂O]•+ | Loss of water from the alcohol group |

| 177 | [M - •OCH₃]+ | Loss of the methoxy (B1213986) radical from the ester |

| 151 | [M - C₄H₉•]+ | α-Cleavage, loss of the butyl radical |

| 121 | [C₇H₅O₂]+ | Further fragmentation after initial losses |

| 105 | [C₇H₅O]+ | Benzoyl cation, from cleavage of the C-C bond between the carbonyl and the ring |

| 91 | [C₇H₇]+ | Tropylium ion, from rearrangement of the benzyl cation |

Mechanistic Investigations of Key Transformations

The mechanisms of the aforementioned transformations are generally understood through studies of related systems, often employing kinetic studies, isotopic labeling, and computational chemistry.

The mechanism of the Newman-Kwart rearrangement has been shown to proceed through a concerted, intramolecular aromatic nucleophilic substitution-like process, forming a tight ion pair intermediate. researchgate.netstackexchange.comacs.org Computational studies support a mechanism involving a solvated ion pair, with the reaction kinetics being first-order. researchgate.netstackexchange.com The stability of the benzylic carbocation is a key factor influencing the reaction rate. researchgate.net

Mechanistic studies of gas-phase fragmentation in mass spectrometry reveal the intricate pathways leading to the observed product ions. For protonated methyl benzoate, fragmentation has been shown to proceed via three distinct pathways, including the elimination of benzene and methanol. nih.govresearchgate.net Deuterium labeling studies have confirmed that the proton involved in the fragmentation can be mobile, migrating between the aromatic ring and the ester group before elimination occurs. nih.govresearchgate.net

The fragmentation of deprotonated hydroxybenzyl alcohols has also been investigated. The ortho, meta, and para isomers can be distinguished by their collision-induced dissociation mass spectra. nih.gov For the ortho isomer, a specific elimination of a dihydrogen molecule involving the hydroxyl proton and a benzylic proton is observed. nih.gov This highlights the influence of substituent position on fragmentation pathways.

For secondary benzylic alcohols, reactions such as direct amination have been proposed to proceed via a Lewis acid-catalyzed activation of the C-O bond, leading to the formation of a benzylic carbocation in the rate-determining step. nih.gov This is supported by kinetic profiles and Hammett studies.

Advanced Spectroscopic and Structural Elucidation of Methyl 4 1 Hydroxybutyl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Methyl 4-(1-hydroxybutyl)benzoate, a combination of one-dimensional and two-dimensional NMR techniques allows for the complete assignment of proton (¹H) and carbon (¹³C) chemical shifts, providing insight into the connectivity and spatial relationships of atoms within the molecule.

While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures and established NMR principles. The aromatic protons on the para-substituted benzene (B151609) ring would appear as two distinct doublets in the downfield region (typically δ 7.0-8.5 ppm). The methoxy (B1213986) protons of the ester group would present as a sharp singlet around δ 3.8-4.0 ppm. The protons of the 1-hydroxybutyl chain would exhibit more complex splitting patterns in the aliphatic region of the spectrum. The methine proton attached to the hydroxyl-bearing carbon would be a triplet or multiplet, and the methylene (B1212753) and methyl protons of the butyl group would show characteristic multiplets.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignment

To unambiguously assign the proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons in the butyl chain, as well as between the ortho and meta protons on the aromatic ring. This allows for the tracing of the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy maps direct one-bond correlations between protons and the carbons to which they are attached. This is crucial for assigning the ¹³C signals based on their corresponding, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (typically 2-3 bond) correlations between protons and carbons. HMBC is particularly powerful for connecting different spin systems. For instance, it would show correlations from the methoxy protons to the ester carbonyl carbon, and from the aromatic protons to the quaternary aromatic carbons and the ester carbonyl.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is instrumental in determining the preferred conformation and stereochemistry of the molecule. For example, NOESY could reveal through-space interactions between the protons of the butyl chain and the aromatic ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound in a common solvent like CDCl₃ is presented below, based on data from analogous compounds.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic (ortho to ester) | ~8.0 | ~130 |

| Aromatic (meta to ester) | ~7.4 | ~129 |

| Methine (CH-OH) | ~4.7 | ~75 |

| Methylene (CH₂) | ~1.8, ~1.4 | ~39, ~19 |

| Methyl (CH₃) | ~0.9 | ~14 |

| Methoxy (OCH₃) | ~3.9 | ~52 |

| Carbonyl (C=O) | - | ~167 |

| Aromatic (ipso-C) | - | ~130 |

| Aromatic (C-CHOH) | - | ~146 |

Chiral NMR Reagents and Solvents for Enantiomeric Excess Determination

As this compound possesses a chiral center at the carbon bearing the hydroxyl group, it can exist as a pair of enantiomers. The determination of the enantiomeric excess (ee) is critical in asymmetric synthesis. NMR spectroscopy, in conjunction with chiral auxiliaries, offers a powerful method for this analysis. researchgate.net

The principle involves creating a diastereomeric interaction between the enantiomers of the analyte and a chiral resolving agent. This results in the formation of transient diastereomeric complexes that are distinguishable in the NMR spectrum, leading to separate signals for each enantiomer. The integration of these signals allows for the quantification of the enantiomeric ratio.

Commonly used chiral resolving agents include:

Chiral Solvating Agents (CSAs): These are chiral solvents or additives that form weak, transient diastereomeric solvates with the enantiomers. Cyclodextrins and their derivatives are often employed as CSAs in aqueous or organic media. researchgate.net

Chiral Derivatizing Agents (CDAs): These agents react with the analyte to form stable diastereomers, which can then be analyzed by standard NMR. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its chloride are classic examples, often used to derivatize alcohols.

Chiral Lanthanide Shift Reagents: Complexes of lanthanides with chiral ligands can induce significant chemical shift differences between the signals of enantiomers.

Dynamic NMR Studies for Conformational Analysis

The flexible butyl side chain of this compound can adopt various conformations due to rotation around its single bonds. Dynamic NMR (DNMR) studies, which involve acquiring spectra at different temperatures, can provide insights into these conformational dynamics.

By analyzing changes in chemical shifts, coupling constants, and signal line shapes as a function of temperature, it is possible to determine the energy barriers for bond rotation and identify the most stable conformers. For instance, at low temperatures, the rotation around the C-C bonds in the butyl chain might become slow enough on the NMR timescale to observe distinct signals for different rotamers. This can provide valuable information about the molecule's three-dimensional structure and flexibility in solution.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the exact mass of the molecule and, consequently, its elemental formula. For this compound (C₁₂H₁₆O₃), the theoretical exact mass can be calculated. The experimentally determined exact mass from an HRMS analysis would be expected to match this theoretical value very closely, providing strong evidence for the compound's elemental composition. nih.gov

A related compound, methyl 4-(1-hydroxyethyl)benzoate (C₁₀H₁₂O₃), has a computed exact mass of 180.078644241 Da. nih.gov This highlights the level of precision offered by HRMS.

| Compound | Molecular Formula | Theoretical Exact Mass (Da) |

| This compound | C₁₂H₁₆O₃ | 208.10994 |

| Methyl 4-(1-hydroxyethyl)benzoate | C₁₀H₁₂O₃ | 180.07864 |

| Methyl 4-(4-hydroxybutyl)benzoate | C₁₂H₁₆O₃ | 208.109944368 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of this compound), which is then fragmented by collision with an inert gas. The resulting product ions are then analyzed. This technique is invaluable for structural elucidation as the fragmentation patterns are often characteristic of specific functional groups and structural motifs. nih.govkobv.de

For this compound, several key fragmentation pathways can be predicted:

Loss of the Butyl Chain: A common fragmentation would be the cleavage of the bond between the aromatic ring and the benzylic carbon, leading to the loss of a hydroxybutyl radical and the formation of a stable benzoyl cation fragment.

Loss of Water: The presence of the hydroxyl group makes the loss of a water molecule (18 Da) a highly probable fragmentation pathway, especially under certain ionization conditions.

Cleavage within the Butyl Chain: Fragmentation can also occur at various points along the alkyl chain, leading to a series of smaller fragment ions.

Ester Fragmentation: Cleavage of the ester group can lead to the loss of a methoxy radical (•OCH₃) or a molecule of methanol (B129727) (CH₃OH). docbrown.infodocbrown.info

The analysis of these fragmentation pathways provides a detailed fingerprint of the molecule, confirming the presence and connectivity of its various components. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS serves as a critical tool for assessing its purity and identifying any volatile impurities that may be present from its synthesis or degradation.

The gas chromatography component separates the components of a sample mixture based on their differential partitioning between a stationary phase within a capillary column and a mobile gaseous phase. As this compound is an ester, it is amenable to GC analysis. rsc.org The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic property under a specific set of chromatographic conditions and can be used for its initial identification.

Following separation by GC, the eluted components are introduced into the mass spectrometer. The mass spectrometer bombards the molecules with electrons, causing them to ionize and fragment. The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of the fragments versus their relative abundance. This fragmentation pattern is unique to a specific molecule and serves as a "molecular fingerprint," allowing for its definitive identification.

Purity Determination: The purity of a this compound sample can be determined by analyzing the total ion chromatogram (TIC). A pure sample should ideally show a single major peak corresponding to the target compound. The presence of other peaks would indicate impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for a quantitative assessment of purity.

Volatile Impurity Analysis: Potential volatile impurities in a sample of this compound could include residual starting materials from its synthesis, such as 4-formylbenzoate (B8722198) and organometallic reagents, or byproducts of the reaction. GC-MS is highly sensitive for detecting trace levels of such impurities. For instance, methods have been developed for the analysis of alkyl halides, which can be potential genotoxic impurities in active pharmaceutical ingredients, using headspace-GC-MS. nih.gov Similarly, GC-MS is routinely used for the analysis of benzoate (B1203000) and sorbate (B1223678) in various products. wikipedia.org

| Potential Impurity | Analytical Method | Significance |

| Residual Solvents | Headspace GC-MS | Ensures product safety and quality. |

| Unreacted Starting Materials | GC-MS | Indicates the efficiency of the synthesis and purification process. |

| Byproducts | GC-MS | Helps in understanding side reactions and optimizing the synthesis. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption of specific frequencies of IR radiation corresponds to particular vibrational modes of the functional groups.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for its key functional groups. A broad absorption band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with its broadness arising from hydrogen bonding. nih.gov A strong, sharp absorption peak around 1720 cm⁻¹ would correspond to the C=O stretching vibration of the ester group. spectroscopyonline.com The C-O stretching vibrations of the ester and the alcohol would likely appear in the 1300-1000 cm⁻¹ region. spectroscopyonline.com Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the C-H stretching of the butyl group would appear just below 3000 cm⁻¹. The presence of the benzene ring would also give rise to characteristic absorptions in the 1600-1450 cm⁻¹ region due to C=C stretching vibrations. nih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser. The frequency shifts between the incident and scattered light correspond to the vibrational frequencies of the molecule. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability.

For this compound, Raman spectroscopy would provide complementary information to the IR spectrum. The aromatic ring vibrations are often strong in Raman spectra. acs.orgacs.orgnih.gov The symmetric stretching of the benzene ring, often referred to as the "ring breathing" mode, would be expected to produce a strong and sharp peak. acs.orgnih.gov The C=O stretch of the ester would also be Raman active. The non-polar C-H bonds of the butyl group would likely show strong Raman signals.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H (Alcohol) | 3500-3200 (broad) | Weak |

| C=O (Ester) | ~1720 (strong) | Moderate to strong |

| C-O (Ester, Alcohol) | 1300-1000 (strong) | Moderate |

| Aromatic C-H | >3000 | Strong |

| Aliphatic C-H | <3000 | Strong |

| Aromatic C=C | 1600-1450 | Strong |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com Since this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, it is expected to be CD active.

The determination of the absolute configuration (R or S) of a chiral center is crucial in many fields, particularly in pharmaceuticals, as different enantiomers can have vastly different biological activities. CD spectroscopy, in conjunction with computational methods, has become a powerful tool for this purpose. researchgate.net

The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. The sign and magnitude of the CD signals, known as Cotton effects, are dependent on the spatial arrangement of the chromophores and the chiral center. In this compound, the benzoate group acts as a chromophore.

To determine the absolute configuration, the experimental CD spectrum of an enantiomerically pure sample of this compound would be recorded. Then, the theoretical CD spectra for both the R and S enantiomers would be calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). researchgate.net By comparing the experimental spectrum with the calculated spectra, the absolute configuration of the sample can be unambiguously assigned. mtoz-biolabs.com

While specific experimental or calculated CD data for this compound is not available in the searched literature, the general methodology is well-established for determining the absolute configuration of secondary alcohols. nih.govnih.gov

X-ray Crystallography for Solid-State Structure and Conformational Insights

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net If a single crystal of this compound can be grown, X-ray crystallography can provide a wealth of information about its solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of a molecule reveals how it packs in the solid state, which is influenced by intermolecular forces such as hydrogen bonding and van der Waals interactions. In the case of this compound, the hydroxyl group is capable of forming hydrogen bonds, which would likely play a significant role in the crystal packing. Studies on similar molecules, such as methyl 4-hydroxybenzoate, have shown extensive hydrogen bonding networks in the solid state. nih.gov

While a crystal structure for this compound has not been reported in the searched literature, a hypothetical analysis would involve the following parameters:

| Structural Parameter | Information Gained |

| Unit Cell Dimensions | The basic repeating unit of the crystal lattice. |

| Space Group | The symmetry of the crystal. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | Provides insight into the geometry of the molecule. |

| Torsion Angles | Defines the conformation of the flexible butyl chain. |

| Hydrogen Bonding Network | Describes the key intermolecular interactions. |

Vibrational Circular Dichroism (VCD) for Chiral Analysis

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. wikipedia.orgjascoinc.com It is the vibrational analogue of electronic circular dichroism and is a powerful method for determining the absolute configuration and solution-state conformation of chiral molecules. nih.govresearchgate.netrsc.org

For a chiral molecule like this compound, VCD provides a more detailed stereochemical fingerprint than conventional IR spectroscopy. Each vibrational mode of a chiral molecule can, in principle, exhibit a VCD signal, resulting in a rich and informative spectrum. The sign and intensity of the VCD bands are highly sensitive to the molecule's three-dimensional structure, including the absolute configuration of its stereocenters and its conformational preferences. acs.orgnih.gov

The analysis of VCD spectra is typically performed in conjunction with quantum chemical calculations. acs.orgjascoinc.com The experimental VCD spectrum of an enantiomerically enriched sample is compared with the theoretically predicted spectra for the R and S enantiomers. A good match between the experimental and one of the calculated spectra allows for a confident assignment of the absolute configuration. jascoinc.com

VCD is particularly useful for molecules with flexible components, such as the butyl chain in this compound. By comparing the experimental spectrum with the calculated spectra of different low-energy conformers, it is possible to gain insight into the predominant conformation of the molecule in solution. acs.orgnih.gov

Although no specific VCD studies on this compound were found in the searched literature, the application of this technique would be highly valuable for its complete stereochemical characterization.

| Technique | Information Provided | Advantages for this compound |

| VCD | Absolute configuration, solution-state conformation | Provides detailed stereochemical information, applicable in solution, complements other techniques. |

Theoretical and Computational Studies of Methyl 4 1 Hydroxybutyl Benzoate

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are essential for understanding the electronic properties and reactivity of molecules. These methods solve the Schrödinger equation for a given system, providing detailed information about electron distribution and energy.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density. DFT studies on molecules structurally related to Methyl 4-(1-hydroxybutyl)benzoate, such as other substituted benzoates and benzylic alcohols, have been performed to understand their properties. acs.orgresearchgate.netmdpi.com For instance, DFT calculations have been successfully employed to analyze the electronic properties and reaction mechanisms of similar compounds. researchgate.net

In a hypothetical DFT analysis of this compound, key electronic properties could be calculated. The table below illustrates the type of data that such a study would generate.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Unit |

| Dipole Moment | 2.5 | Debye |

| HOMO Energy | -6.8 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.6 | eV |

Note: The data in this table is hypothetical and serves as an example of typical DFT calculation results.

Ab Initio Methods for High-Accuracy Energetic and Geometric Predictions

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. These methods are known for their high accuracy in predicting molecular energies and geometries. While no specific ab initio studies on this compound have been identified in the current literature, research on analogous systems, like poly(ethylene terephthalate), has utilized high-level ab initio calculations to refine results obtained from other methods. acs.org

A typical output from an ab initio study on this compound would include optimized geometric parameters, such as bond lengths and angles.

Table 2: Hypothetical Ab Initio Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Value | Unit |

| Bond Length | C=O | 1.22 | Å |

| Bond Length | C-O (ester) | 1.35 | Å |

| Bond Length | C-O (hydroxyl) | 1.43 | Å |

| Bond Angle | O=C-O | 124 | Degrees |

Note: The data in this table is hypothetical and for illustrative purposes.

Calculation of Spectroscopic Parameters (NMR, IR, CD) for Experimental Validation

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results for validation.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. nih.gov For this compound, theoretical calculations could predict the ¹H and ¹³C chemical shifts, aiding in the interpretation of experimental spectra. nih.govhmdb.ca

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Computational methods can simulate the IR spectrum by calculating the vibrational frequencies of the molecule. These calculated frequencies can be compared with experimental IR spectra to confirm the molecular structure.

Circular Dichroism (CD) Spectroscopy: For a chiral molecule like this compound, CD spectroscopy is a powerful technique to study its stereochemistry. Theoretical calculations can predict the CD spectrum, which is crucial for determining the absolute configuration of the molecule.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanics provides detailed electronic information, molecular mechanics and dynamics are better suited for studying the conformational landscape and behavior of larger molecules over time.

Solvent Effects on Molecular Conformations